molecular formula C7H4FIN2 B1440755 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-13-8

7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1440755
CAS No.: 1190320-13-8
M. Wt: 262.02 g/mol
InChI Key: FNNIQQCSVDCRSL-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the introduction of fluorine and iodine atoms onto the pyrrolo[3,2-c]pyridine scaffold. One common method involves the halogenation of pyrrolo[3,2-c]pyridine derivatives using appropriate halogenating agents. For instance, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide, while iodination can be carried out using iodine or iodinating reagents like N-iodosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives.

Scientific Research Applications

7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its electronic properties and reactivity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNIQQCSVDCRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-fluoro-pyrrolo[3,2-c]pyridine (Preparation 62, 5 g, 36.76 mmol) in anhydrous DMF (35 mL) was added NIS (9 g, 40.44 mmol), and the reaction stirred at room temperature for 4 hours. The reaction was diluted with water and EtOAc. The organic layer was collected, washed with saturate aqueous NaHCO3 solution, brine, dried over sodium sulphate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 50-100% EtOAc in heptanes followed by 5% MeOH in DCM to afford the title compound (5 g).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
9 g
Type
reactant
Reaction Step One
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Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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